molecular formula C11H12F3NO3S B14814370 N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide

N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14814370
M. Wt: 295.28 g/mol
InChI Key: SIVRKILLYILXPZ-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12F3NO3S and a molecular weight of 295.28 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding sulfonic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield sulfonic acids and amines, while oxidation can produce sulfonic acid derivatives.

Scientific Research Applications

N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide is unique due to its combination of a cyclopropoxy group and a trifluoromethyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

N-[4-cyclopropyloxy-3-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H12F3NO3S/c1-19(16,17)15-7-2-5-10(18-8-3-4-8)9(6-7)11(12,13)14/h2,5-6,8,15H,3-4H2,1H3

InChI Key

SIVRKILLYILXPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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